6,8-二甲氧基异喹啉

描述

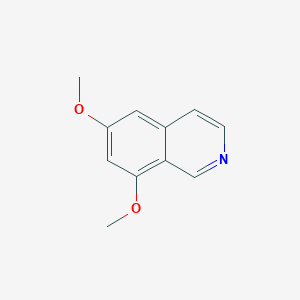

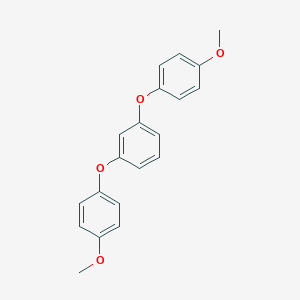

6,8-Dimethoxyisoquinoline is a chemical compound with the CAS Number: 13388-78-8 . It has a molecular weight of 189.21 . It is a versatile compound used in scientific research, suitable for applications in drug discovery, organic synthesis, and material science.

Synthesis Analysis

A total synthesis of a similar compound, 1,3-dimethyl-6,8-dimethoxyisoquinoline, has been reported . The synthesis process involves selective 2,4-di-O-methylation and further triflation of the resulting phenolic product. This is followed by a Stille-type allylation, an allyl-to-propenyl isomerization, and the methoximation of the carbonyl moiety. A final microwave-assisted 6π-azaelectrocyclization completes the sequence .

Molecular Structure Analysis

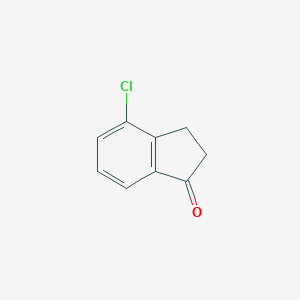

The InChI code for 6,8-Dimethoxyisoquinoline is 1S/C11H11NO2/c1-13-9-5-8-3-4-12-7-10 (8)11 (6-9)14-2/h3-7H,1-2H3 . This indicates the presence of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .

Physical And Chemical Properties Analysis

6,8-Dimethoxyisoquinoline is a powder at room temperature . Its physical and chemical properties would be influenced by its molecular structure, which includes two methoxy groups and an isoquinoline ring .

科学研究应用

Synthesis of Bioactive Compounds

6,8-Dimethoxyisoquinoline: serves as a precursor in the synthesis of various bioactive compounds. A notable application is its use in the total synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline , which has been isolated from Ancistrocladus tectorius . This compound has shown cytotoxic activity, indicating potential for cancer research and drug development.

Development of Synthetic Methodologies

The compound is utilized in developing new synthetic methodologies. For instance, a reported approach involves selective 2,4-di-O-methylation and further triflation . Such methodologies are crucial for creating libraries of isoquinoline derivatives, which can be screened for various biological activities.

Creation of Heterocyclic Libraries

Researchers use 6,8-Dimethoxyisoquinoline to prepare libraries of substituted isoquinolines . These libraries are valuable for pharmaceutical research, as they allow for the rapid screening of compounds with potential therapeutic effects.

Chemical Education and Research

In academic settings, 6,8-Dimethoxyisoquinoline is used to teach advanced organic synthesis techniques. It provides a practical example of 6π-azaelectrocyclization , a reaction that is significant in the field of organic chemistry .

Material Science

Isoquinoline derivatives, including those derived from 6,8-Dimethoxyisoquinoline , are investigated for their electronic properties. They could be used in the development of organic semiconductors, which are essential for creating flexible electronic devices .

Catalysis Research

The structural motifs present in 6,8-Dimethoxyisoquinoline can be exploited in catalysis research. The compound’s derivatives may act as ligands in transition metal catalysis, which is pivotal in industrial chemical processes .

安全和危害

属性

IUPAC Name |

6,8-dimethoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-13-9-5-8-3-4-12-7-10(8)11(6-9)14-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHIJXZCVQIOOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C=NC=CC2=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dimethoxyisoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the cytotoxic effects of 6,8-Dimethoxy-1,3-dimethylisoquinoline and its derivatives?

A1: The research article "Total Synthesis and Cytotoxic Activity of 6,8-Dimethoxy-1,3-dimethylisoquinoline Isolated from Ancistrocladus tectorius: A 6π-Azaelectrocyclization Approach" [] investigated the cytotoxic activity of 6,8-Dimethoxy-1,3-dimethylisoquinoline and its derivatives. While the specific mechanisms of action and target pathways were not elucidated in this study, the research demonstrated that these compounds exhibit cytotoxic activity. Further research is necessary to fully understand the scope and mechanisms of their cytotoxic effects.

Q2: Can you describe the synthetic route used to produce 6,8-Dimethoxy-1,3-dimethylisoquinoline in the study?

A2: The study employed a novel synthetic route involving a 6π-azaelectrocyclization approach []. The synthesis started with phloroacetophenone, which underwent selective 2,4-di-O-methylation followed by triflation. The resulting compound then went through Stille-type allylation, allyl-to-propenyl isomerization, and methoximation of the carbonyl moiety. Finally, a microwave-assisted 6π-azaelectrocyclization furnished the target compound, 6,8-Dimethoxy-1,3-dimethylisoquinoline. This efficient synthesis strategy holds promise for the preparation of related isoquinoline derivatives for further biological evaluation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 2-[(4-methylphenyl)methylene]malonate](/img/structure/B82831.png)